molecular formula C13H8ClNO B572353 4-(4-Chloro-3-cyanophenyl)phenol CAS No. 1261958-08-0

4-(4-Chloro-3-cyanophenyl)phenol

Cat. No.: B572353
CAS No.: 1261958-08-0
M. Wt: 229.663
InChI Key: PKQRGNDFSFBAKO-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)phenol is an organic compound with the molecular formula C13H8ClNO It is characterized by the presence of a chloro group, a cyano group, and a phenol group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chloro-3-cyanophenyl)phenol can be synthesized through several methods. One common approach involves the chlorination of phenol in polar solvents, which tends to yield the 4-chloro derivative . Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to maximize yield and purity while minimizing by-products and waste. The choice of solvents, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized biphenyl derivatives.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)phenol involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Similar in structure but lacks the cyano group.

    4-Cyanophenol: Similar in structure but lacks the chloro group.

    4-(4-Chloro-3-trifluoromethylphenyl)phenol: Contains a trifluoromethyl group instead of a cyano group.

Uniqueness

4-(4-Chloro-3-cyanophenyl)phenol is unique due to the presence of both chloro and cyano groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13-6-3-10(7-11(13)8-15)9-1-4-12(16)5-2-9/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRGNDFSFBAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683543
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-08-0
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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